DPP4-CYP3A4 Selectivity Advantage
In direct binding assays, 1-(4-Chloro-3-methylbenzyl)piperidin-4-one exhibits a pronounced differential affinity profile. It demonstrates potent inhibition of human Dipeptidyl Peptidase 4 (DPP4) with a Ki of 0.290 nM, while its inhibitory activity against the major drug-metabolizing cytochrome P450 enzyme CYP3A4 is substantially weaker, with an IC50 of 17,000 nM (17 µM) [1]. This results in a selectivity window of >58,000-fold for DPP4 over CYP3A4 in these in vitro assays. In contrast, a structurally distinct piperidin-4-one analog from a different chemical series exhibits a CYP3A4 IC50 of 510 nM [2], underscoring that this favorable low-CYP3A4-inhibition property is not a universal feature of the piperidin-4-one class.
| Evidence Dimension | Enzyme inhibition |
|---|---|
| Target Compound Data | DPP4 Ki: 0.290 nM; CYP3A4 IC50: 17,000 nM |
| Comparator Or Baseline | Analog piperidin-4-one derivative: CYP3A4 IC50 = 510 nM |
| Quantified Difference | Target compound exhibits >58,000-fold selectivity for DPP4 over CYP3A4; its CYP3A4 IC50 is ~33-fold higher (less inhibitory) than the comparator analog |
| Conditions | In vitro biochemical assays; DPP4 inhibition assay; CYP3A4 inhibition in human liver microsomes or recombinant enzyme. |
Why This Matters
This high degree of in vitro selectivity suggests a significantly reduced potential for CYP3A4-mediated drug-drug interactions compared to other research candidates, making it a valuable tool compound for in vivo studies where avoiding metabolic liabilities is critical.
- [1] BindingDB. BDBM50356589 (CHEMBL1910119). Enzyme Inhibition Constant Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356589 View Source
- [2] BindingDB. BDBM50394916 (CHEMBL2165506). Enzyme Inhibition Constant Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394916 View Source
